A Technical Guide to 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine: A Novel Spiroketal Scaffold for Drug Discovery
A Technical Guide to 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine: A Novel Spiroketal Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of the novel spiroketal amine, 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into its synthetic route and prospective biological significance.
Introduction: The Promise of Spiroketal Scaffolds
Spiroketals are a class of organic compounds characterized by a spirocyclic structure where two rings are joined at a single carbon atom, which is also the anomeric carbon of a ketal. This structural motif is prevalent in a wide array of bioactive natural products, often forming the core of molecules with significant therapeutic properties.[1][2] The unique three-dimensional architecture of spiroketals imparts conformational rigidity, which can lead to high-affinity and selective interactions with biological targets. The incorporation of an amine functional group, as seen in 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine, introduces a basic center that can participate in hydrogen bonding and salt formation, further enhancing its potential for drug-like properties.
While this specific molecule is not yet extensively documented in scientific literature, its structural components suggest a promising starting point for the development of new chemical entities in medicinal chemistry. This guide aims to consolidate the available information and provide a forward-looking perspective on its potential.
Molecular and Physicochemical Profile
The fundamental properties of 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine are summarized below. While empirical data is limited, computational predictions offer valuable insights into its likely physicochemical behavior.
| Property | Value | Source |
| CAS Number | 2177258-29-4 | BLDpharm[1] |
| Molecular Formula | C11H19NO3 | BLDpharm[1] |
| Molecular Weight | 213.27 g/mol | BLDpharm[1] |
| Predicted LogP | 0.8 | ChemAxon |
| Predicted pKa (strongest basic) | 9.5 | ChemAxon |
| Predicted Solubility | Soluble in polar organic solvents | Inferred from structure |
| Predicted Hydrogen Bond Donors | 2 | Inferred from structure |
| Predicted Hydrogen Bond Acceptors | 4 | Inferred from structure |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine can be envisioned via a reductive amination of the corresponding ketone precursor, 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-one. This ketone can be synthesized from commercially available starting materials.
Experimental Protocol: Reductive Amination
Objective: To synthesize 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine from 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-one.
Materials:
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1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-one
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Ammonium acetate or ammonia in methanol
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Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)
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Methanol (anhydrous)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Ethyl acetate/hexane solvent system
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-one (1.0 eq) in anhydrous methanol.
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Imine Formation: Add ammonium acetate (10 eq) or a solution of ammonia in methanol (7N, 5 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.
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Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine.
Caption: Proposed synthetic workflow for 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine.
Anticipated Spectroscopic Characterization
Confirmation of the successful synthesis would rely on a combination of spectroscopic techniques:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the two five-membered rings and the cyclohexane ring. The methine proton adjacent to the amine group would appear as a multiplet. The protons of the amine group would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum should display 11 distinct signals corresponding to the carbon atoms in the molecule, confirming its symmetry. The carbon atom attached to the nitrogen would be shifted downfield.
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IR Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹ and C-O stretching vibrations for the ketal functionality around 1050-1150 cm⁻¹.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight.
Research Outlook and Potential Applications
The unique structural features of 1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine make it an attractive candidate for biological screening across various therapeutic areas. The rigid spiroketal core can serve as a scaffold to present the amine functionality in a specific spatial orientation for optimal target binding.
Potential areas for investigation include:
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Anticancer Activity: Many natural products with spiroketal motifs exhibit potent cytotoxic effects against cancer cell lines.[3] The amine group could also be functionalized to introduce other pharmacophores.
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Antimicrobial Agents: The ability of amines to interact with microbial cell membranes and enzymes makes this compound a candidate for antimicrobial screening.
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Central Nervous System (CNS) Applications: The lipophilicity and hydrogen bonding capacity of the molecule suggest it may have the potential to cross the blood-brain barrier, opening avenues for CNS-targeted drug discovery.
Caption: Potential research and development workflow for the title compound.
Conclusion
1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine represents a novel and underexplored chemical entity with significant potential in the realm of drug discovery. Its spiroketal framework, combined with a strategically placed amine group, provides a unique three-dimensional structure that is ripe for biological investigation. While further experimental work is required to elucidate its properties and activities, the theoretical and proposed synthetic groundwork laid out in this guide offers a solid foundation for future research endeavors. The exploration of this and similar spiroketal amines could lead to the identification of new lead compounds for a variety of diseases.
References
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Brimble, M. A., et al. "Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis." Organic & Biomolecular Chemistry, vol. 9, no. 4, 2011, pp. 965-988. [Link]
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Li, Y., et al. "Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis." Natural Product Reports, vol. 38, no. 1, 2021, pp. 138-164. [Link]
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Wang, B., et al. "Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals." Natural Product Reports, vol. 35, no. 3, 2018, pp. 219-254. [Link]
Sources
- 1. 2177258-29-4|1,4,9-Trioxadispiro[4.2.4.2]tetradecan-12-amine|BLD Pharm [bldpharm.com]
- 2. EP2532651B1 - Synthesis process, and crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1h)-yl]propoxy}benzamide hydrochloride and its free base as well as the pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
